molecular formula C15H14ClNO4S B14604702 4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene CAS No. 61167-07-5

4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene

Katalognummer: B14604702
CAS-Nummer: 61167-07-5
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: HQNZCNPBYKESQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene is a complex organic compound characterized by the presence of a chlorophenoxy group, a nitro group, and a sulfinyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting with the preparation of the chlorophenoxy and nitrobenzene intermediates. The key steps include:

    Chlorophenoxy Formation: The formation of the chlorophenoxy group through a nucleophilic aromatic substitution reaction involving 4-chlorophenol and a suitable halogenating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfinyl group can modulate the compound’s reactivity and stability, influencing its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
  • 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene

Uniqueness

4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfinyl)benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl and sulfonyl analogs. The combination of the chlorophenoxy, nitro, and sulfinyl groups in a single molecule provides a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

61167-07-5

Molekularformel

C15H14ClNO4S

Molekulargewicht

339.8 g/mol

IUPAC-Name

4-(4-chlorophenoxy)-1-nitro-2-propylsulfinylbenzene

InChI

InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)17(18)19)21-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3

InChI-Schlüssel

HQNZCNPBYKESQI-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.